Linetastine
Overview
Description
Linetastine is a chemical compound known for its role as a 5-lipoxygenase inhibitor. It is primarily used in scientific research to study its effects on leukotriene production and histamine antagonism. This compound has applications in the study of asthma, atherosclerosis, and peptic ulcers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linetastine is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reactions. Specific details on the reaction conditions, such as temperature and pressure, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions: Linetastine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions, including temperature, pH, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while substitution reactions can produce a range of analogs with different functional groups .
Scientific Research Applications
Linetastine has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the mechanisms of 5-lipoxygenase inhibition and its effects on leukotriene production.
Biology: In biological research, this compound is used to investigate its role in modulating inflammatory responses and its potential therapeutic applications in diseases like asthma and atherosclerosis.
Medicine: this compound’s antihistamine activity makes it a valuable compound for studying allergic reactions and developing new treatments for related conditions.
Mechanism of Action
Linetastine exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that play a key role in conditions like asthma and atherosclerosis. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby modulating the inflammatory response. Additionally, this compound antagonizes the effects of histamine, further contributing to its anti-inflammatory and antihistamine activities .
Comparison with Similar Compounds
Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.
MK886: A leukotriene biosynthesis inhibitor with similar applications in inflammatory diseases.
Lonapalene: A compound with both 5-lipoxygenase inhibitory and antihistamine activities.
Uniqueness of Linetastine: this compound is unique due to its dual action as a 5-lipoxygenase inhibitor and histamine antagonist. This combination of activities makes it particularly valuable in research focused on inflammatory and allergic conditions. Its specific molecular structure also allows for the formation of various derivatives through chemical modifications, providing a versatile tool for scientific studies .
Properties
IUPAC Name |
[4-[(1E,3E)-5-[2-(4-benzhydryloxypiperidin-1-yl)ethylamino]-5-oxopenta-1,3-dienyl]-2-methoxyphenyl] ethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N2O6/c1-3-41-35(39)43-31-19-18-27(26-32(31)40-2)12-10-11-17-33(38)36-22-25-37-23-20-30(21-24-37)42-34(28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-19,26,30,34H,3,20-25H2,1-2H3,(H,36,38)/b12-10+,17-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOUCHOLMUUZBO-SVSXJNCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)C=CC=CC(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC1=C(C=C(C=C1)/C=C/C=C/C(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110501-66-1, 159776-68-8 | |
Record name | Tmk 688 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110501661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Linetastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159776688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LINETASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U248Z56LA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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